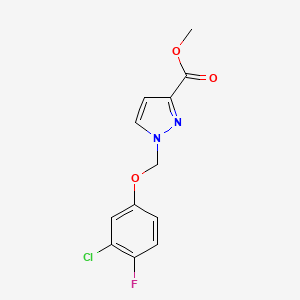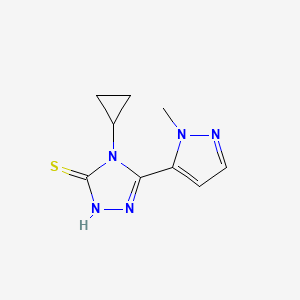
Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate, also known as CF3-DPA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole carboxylates and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its binding to the sigma-1 receptor, which is a chaperone protein that is localized to the endoplasmic reticulum and plasma membrane of cells. This compound binds to the receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways and cellular processes. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of calcium signaling, protein folding, and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. It has been shown to have analgesic effects in animal models of pain, and it has been shown to have antidepressant effects in animal models of depression. This compound has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It has a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the receptor and its role in various physiological and pathological processes. It is also stable and easy to handle, which makes it a practical compound for use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. It is also expensive and not widely available, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate. One area of interest is the development of new analogs of this compound that have improved binding affinity and selectivity for the sigma-1 receptor. Another area of interest is the exploration of the potential therapeutic applications of this compound in various diseases, including pain, addiction, depression, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes and signaling pathways.
Wissenschaftliche Forschungsanwendungen
Methyl 1-((3-chloro-4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which plays a key role in modulating neuronal activity and synaptic plasticity. This compound has been used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-18-12(17)11-4-5-16(15-11)7-19-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKHPNOOHAWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155871 | |
| Record name | Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001500-21-5 | |
| Record name | Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



ruthenium(II) chloride](/img/structure/B3334563.png)
ruthenium(II) chloride](/img/structure/B3334570.png)

![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)


![methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334616.png)


![methyl 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334641.png)
![methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334645.png)
![methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334650.png)

![methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334665.png)